阿贝普拉赞
描述
阿贝普拉赞,也称为 DWP14012 或 Fexuprazan,是一种钾离子竞争性酸阻滞剂。它被开发为治疗酸相关疾病的质子泵抑制剂的潜在替代品。 阿贝普拉赞通过可逆的钾离子竞争性离子结合抑制 H+, K±ATP 酶,无需酸激活 .
科学研究应用
阿贝普拉赞具有多种科学研究应用,包括:
化学: 用作研究钾离子竞争性酸阻滞剂的模型化合物。
生物学: 研究其对涉及酸分泌的细胞过程的影响。
医学: 探索其作为胃炎和胃食管反流病等酸相关疾病的治疗方法。
工业: 用于开发新药物,并在质量控制中用作参考化合物 .
作用机制
阿贝普拉赞通过抑制 H+, K±ATP 酶发挥其作用,该酶负责胃中的酸分泌。它可逆地结合到酶的钾离子结合位点,阻断其活性,而无需酸性环境激活。 这种机制使阿贝普拉赞成为一种高效的酸阻滞剂,具有快速起效 .
生化分析
Biochemical Properties
Fexuprazan inhibits acid generation and secretion in a competitive and reversible manner . It interacts with the proton pump in the stomach, blocking the action of potassium . This interaction results in the suppression of gastric acid, which is crucial in the treatment of GERD .
Cellular Effects
Fexuprazan has a significant impact on various types of cells, particularly the parietal cells in the stomach. By inhibiting the proton pump, Fexuprazan reduces the production of gastric acid, thereby alleviating the symptoms of GERD . It influences cell function by altering the cell signaling pathways involved in acid production .
Molecular Mechanism
The molecular mechanism of Fexuprazan involves its binding to the proton pump in a competitive manner . This binding inhibits the pump, preventing the exchange of hydrogen ions with potassium ions, which is a crucial step in the production of gastric acid . This results in a decrease in gastric acid secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, Fexuprazan has shown to provide rapid, robust, and durable acid suppression . The effects of Fexuprazan are observed quickly after administration and are sustained over time . The drug’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
Fexuprazan, like other P-CABs, has significantly different pharmacodynamic and pharmacokinetic properties than proton pump inhibitors (PPIs) with potential advantages including rapid, robust, and durable acid suppression, lack of CYP2C19 metabolism .
Transport and Distribution
The transport and distribution of Fexuprazan within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for Fexuprazan have not been identified, the drug is known to be distributed throughout the body after oral administration .
Subcellular Localization
The subcellular localization of Fexuprazan is not explicitly known. Given its mechanism of action, it is likely that Fexuprazan localizes to the parietal cells in the stomach where the proton pump is located .
准备方法
合成路线和反应条件
阿贝普拉赞的合成涉及几个步骤,从 2,4-二氟苄胺作为原料开始。 该过程包括缩合反应、苄基保护、碱性条件下的环化、甲基化和脱保护,以获得目标产物 。反应条件通常温和,并且该过程旨在提高产率并降低生产成本。
工业生产方法
阿贝普拉赞的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该过程确保最终产品的纯度和一致性,遵守严格的质量控制措施 .
化学反应分析
反应类型
阿贝普拉赞会经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一种原子或原子团取代一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化铝锂,以及用于取代反应的各种亲核试剂和亲电试剂。 条件根据具体的反应而有所不同,但通常涉及控制温度和 pH 值 .
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生亚砜或砜,而还原可能会产生胺或醇 .
相似化合物的比较
类似化合物
沃诺普拉赞: 另一种具有类似作用机制的钾离子竞争性酸阻滞剂。
质子泵抑制剂 (PPIs): 例如奥美拉唑和埃索美拉唑,它们需要酸性环境才能激活。
独特性
阿贝普拉赞在无需酸激活的情况下抑制酸分泌的能力是独一无二的,与传统的质子泵抑制剂相比,它在某些情况下更有效。 其快速起效和可逆结合也使其具有独特的药理学特征 .
属性
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22/h3-9,11,23H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXGNDVWVPCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1902954-60-2 | |
Record name | Abeprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902954602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abeprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FEXUPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE52S2C1QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。